molecular formula C9H17BrFNO2 B6192620 tert-butyl N-(3-bromo-2-fluoro-2-methylpropyl)carbamate CAS No. 1349903-07-6

tert-butyl N-(3-bromo-2-fluoro-2-methylpropyl)carbamate

Cat. No.: B6192620
CAS No.: 1349903-07-6
M. Wt: 270.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(3-bromo-2-fluoro-2-methylpropyl)carbamate: is a chemical compound with the molecular formula C10H18BrFNO2 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, a fluorine atom, and a methyl group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-bromo-2-fluoro-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-fluoro-2-methylpropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-bromo-2-fluoro-2-methylpropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include substituted carbamates with different functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Products include oxides or reduced forms of the original compound.

    Hydrolysis: Products include the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry: tert-Butyl N-(3-bromo-2-fluoro-2-methylpropyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is employed in the development of pharmaceuticals, agrochemicals, and specialty chemicals .

Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It serves as a probe to investigate the interactions between small molecules and biological macromolecules .

Medicine: It is explored for its potential to inhibit specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. It is also utilized in the synthesis of advanced materials with unique properties .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-bromo-2-fluoro-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to the active site and preventing substrate access. It may also interact with receptors or other proteins, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(3-bromo-2-fluoro-2-methylpropyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the tert-butyl and carbamate groups, makes it a versatile compound for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(3-bromo-2-fluoro-2-methylpropyl)carbamate involves the reaction of tert-butyl N-(hydroxycarbonyl)carbamate with 3-bromo-2-fluoro-2-methylpropyl bromide in the presence of a base.", "Starting Materials": [ "tert-butyl N-(hydroxycarbonyl)carbamate", "3-bromo-2-fluoro-2-methylpropyl bromide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add tert-butyl N-(hydroxycarbonyl)carbamate to a reaction flask", "Add a base (e.g. potassium carbonate) to the reaction flask and stir", "Add 3-bromo-2-fluoro-2-methylpropyl bromide to the reaction flask and stir", "Heat the reaction mixture to a suitable temperature (e.g. 80-100°C) and stir for a suitable time (e.g. 12-24 hours)", "Cool the reaction mixture and extract the product with a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain tert-butyl N-(3-bromo-2-fluoro-2-methylpropyl)carbamate as a white solid" ] }

CAS No.

1349903-07-6

Molecular Formula

C9H17BrFNO2

Molecular Weight

270.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.